N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide
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Overview
Description
N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide typically involves the condensation of 1,2-benzenediamine with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction conditions often require heating to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide has been explored for its potential in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity . The compound can also bind to DNA or proteins, disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: Exhibits significant antimicrobial activity.
Uniqueness
N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
1676082-70-4 |
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Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-11(2)8-16-20-14-6-5-13(9-15(14)21-16)19-17(22)12-4-3-7-18-10-12/h3-7,9-11H,8H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
VQLMIZMDWMDSNS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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